molecular formula C24H30N2O7 B12107264 L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)

L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)

Cat. No.: B12107264
M. Wt: 458.5 g/mol
InChI Key: YCONIUDAZOIBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl is a synthetic compound known for its application as a high-potency sweetener. This compound is derived from aspartame and is designed to provide a sweet taste with low caloric content. It is often used in the food industry as a sugar substitute.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl involves several steps. One common method starts with the reduction of 7-methylcoumarin to produce 2-hydroxy-7-methylchroman. This intermediate is then reacted with aspartame through a carbonyl-amino condensation reaction followed by a reduction reaction. The process is catalyzed by palladium-carbon and dialuminum hydride, resulting in the final product with a yield of approximately 58% .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions are essential in the synthesis of this compound, particularly in the conversion of intermediates.

    Substitution: Substitution reactions can modify the functional groups on the phenyl ring, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium-carbon, dialuminum hydride, and various oxidizing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions yield the desired sweetener compound.

Scientific Research Applications

L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl involves its interaction with taste receptors on the tongue. The compound binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets include specific G-protein-coupled receptors that are activated upon binding of the sweetener .

Comparison with Similar Compounds

Similar Compounds

    Aspartame: A widely used sweetener with a similar structure but lower sweetness potency.

    Neotame: A derivative of aspartame with higher sweetness potency and improved stability.

    Sucralose: Another high-potency sweetener with a different chemical structure but similar applications.

Uniqueness

L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl is unique due to its high sweetness potency and specific synthetic route. Its structure allows for strong binding to sweet taste receptors, resulting in a potent sweetening effect with low caloric content .

Biological Activity

L-Phenylalanine, N-[3-(4-hydroxy-3-methoxyphenyl)propyl]-L-a-aspartyl-, 2-methyl ester, commonly referred to as a derivative of aspartame, is a compound with notable biological activities. This article explores its properties, mechanisms of action, and implications for health and nutrition.

Chemical Structure and Properties

The compound is a dipeptide consisting of L-phenylalanine and L-aspartic acid linked via an amide bond. The addition of a methoxyphenylpropyl group enhances its solubility and sweetness profile. Its chemical formula is C24H32N2O8C_{24}H_{32}N_2O_8, with a molecular weight of approximately 480.53 g/mol .

Sweetness Profile

L-Phenylalanine derivatives, particularly aspartame and its methyl ester forms, are recognized for their intense sweetness—reportedly up to 160 times sweeter than sucrose . This property has made them popular in food and beverage formulations as low-calorie sweeteners .

The sweetness is attributed to the interaction of the compound with taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex. Upon binding, it activates signaling pathways that result in the perception of sweetness .

Metabolism

L-Phenylalanine is an essential amino acid that plays a critical role in protein synthesis and neurotransmitter production, particularly dopamine. The metabolism of L-phenylalanine involves conversion to tyrosine, which is crucial for the synthesis of catecholamines .

Neurotransmitter Synthesis

Research indicates that phenylalanine supplementation can influence neurotransmitter levels. For instance, increased availability of phenylalanine may enhance dopamine synthesis, potentially benefiting mood regulation and cognitive function .

Antibacterial Activity

Recent studies have explored the antibacterial properties of phenylalanine-based compounds. A study investigating surfactants derived from phenylalanine demonstrated significant antibacterial efficacy against various strains, suggesting potential applications in antimicrobial formulations .

Case Studies and Clinical Trials

  • Sweetener Efficacy : A sensory evaluation study showed that blends containing aspartylphenylalanine methyl ester did not differ significantly in taste quality from traditional sweeteners like sucrose. This highlights its potential for use in sugar-free products without compromising flavor .
  • Weight Management : Clinical trials have suggested that low-calorie sweeteners can assist in weight management by reducing overall caloric intake without sacrificing sweetness .

Data Tables

Parameter Value
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight480.53 g/mol
Sweetness Relative to Sucrose160 times sweeter
SolubilityHigh in water

Properties

IUPAC Name

3-[3-(4-hydroxy-3-methoxyphenyl)propylamino]-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7/c1-32-21-14-17(10-11-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCONIUDAZOIBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.